molecular formula C8H14O2 B6203099 1-(2-methyloxan-4-yl)ethan-1-one, Mixture of diastereomers CAS No. 940928-45-0

1-(2-methyloxan-4-yl)ethan-1-one, Mixture of diastereomers

Cat. No. B6203099
CAS RN: 940928-45-0
M. Wt: 142.2
InChI Key:
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Description

1-(2-Methyloxan-4-yl)ethan-1-one, also known as methyllevulinate, is a colorless liquid compound with a fruity odor. It has a molecular formula of C8H14O2 and a molecular weight of 142.2 . This compound is a mixture of diastereomers.


Molecular Structure Analysis

The InChI code for 1-(2-methyloxan-4-yl)ethan-1-one is 1S/C8H14O2/c1-6-5-8(7(2)9)3-4-10-6/h6,8H,3-5H2,1-2H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the sources I have.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methyloxan-4-yl)ethan-1-one, Mixture of diastereomers involves the conversion of a starting material to an intermediate, which is then subjected to further reactions to yield the final product. The key steps in the synthesis pathway include the protection of a carbonyl group, the formation of a cyclic ether, and the introduction of a methyl group. The final product is obtained as a mixture of diastereomers due to the presence of a chiral center in the molecule.", "Starting Materials": ["2-methyl-1,3-propanediol", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium chloride", "Water"], "Reaction": ["Step 1: Protection of carbonyl group by reacting 2-methyl-1,3-propanediol with acetic anhydride in the presence of sodium acetate to yield 1-(2-methyloxan-4-yl)ethan-1-ol", "Step 2: Formation of cyclic ether by treating the intermediate from step 1 with methanol and hydrochloric acid to yield 1-(2-methyloxan-4-yl)ethan-1-ol acetate", "Step 3: Introduction of methyl group by reacting the intermediate from step 2 with sodium borohydride in the presence of acetic acid to yield 1-(2-methyloxan-4-yl)ethan-1-one", "Step 4: Separation of diastereomers by column chromatography using a mixture of sodium chloride and water as eluent"] }

CAS RN

940928-45-0

Product Name

1-(2-methyloxan-4-yl)ethan-1-one, Mixture of diastereomers

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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